5-(4-Methoxyphenoxy)-2-methylpentanoic acid
Description
5-(4-Methoxyphenoxy)-2-methylpentanoic acid is a carboxylic acid derivative featuring a methoxyphenoxy substituent and a methyl-branched pentanoic acid chain.
Properties
IUPAC Name |
5-(4-methoxyphenoxy)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-10(13(14)15)4-3-9-17-12-7-5-11(16-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENOFYFHYCDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid typically involves the reaction of 4-methoxyphenol with 2-methylpentanoic acid under specific conditions. The process may include steps such as esterification, followed by hydrolysis to yield the desired acid. Common reagents used in the synthesis include catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxyphenoxy)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methoxyphenoxy)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active agents, including fibrates, chemosensory receptor inhibitors, and mitochondrial-targeted drugs. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparisons
Impact of Structural Variations on Activity
Phenoxy Substituents: Methoxy vs. Chloro: Methoxy groups (electron-donating) may enhance solubility and reduce receptor binding affinity compared to chloro groups (electron-withdrawing), as seen in clofibric acid .
Chain Length and Branching: Pentanoic vs. Methyl Branching: The 2-methyl group in the target compound may reduce metabolic degradation compared to linear chains (e.g., lactisole) .
Additional Functional Groups :
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility : Methoxy groups generally improve water solubility compared to chloro or trifluoromethyl substituents.
- Metabolic Stability : Methyl branching (as in the target compound and gemfibrozil) may slow hepatic oxidation compared to unbranched chains .
- Receptor Binding : The absence of a dimethyl group (cf. gemfibrozil) might reduce PPAR-α affinity but increase promiscuity for other targets like T1R3 .
Biological Activity
5-(4-Methoxyphenoxy)-2-methylpentanoic acid, an organic compound with a distinctive structure, has drawn attention for its potential biological activities. This article delves into its biological activity, including antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(4-Methoxyphenoxy)-2-methylpentanoic acid is characterized by a methoxy group and a phenoxy group attached to a pentanoic acid backbone. This unique configuration may influence its solubility, reactivity, and interactions within biological systems.
Antifungal Activity
Recent studies indicate that 5-(4-Methoxyphenoxy)-2-methylpentanoic acid exhibits notable antifungal activity . This suggests potential applications in the development of pharmaceutical formulations aimed at treating fungal infections. The compound's efficacy against various fungal strains highlights its therapeutic promise in combating fungal diseases.
The precise mechanisms through which 5-(4-Methoxyphenoxy)-2-methylpentanoic acid exerts its antifungal effects are still under investigation. Preliminary findings suggest that it may interfere with fungal cell wall synthesis or disrupt cellular integrity, leading to cell death. Further research is required to elucidate these pathways and confirm the compound's pharmacological profile.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 5-(4-Methoxyphenoxy)-2-methylpentanoic acid, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-(3-(tert-butyl)phenoxy)-5-isopropylphenyl)-4-methylpentanoic acid | Contains tert-butyl and isopropyl groups | Enhanced hydrophobicity |
| 4-(5-isopropyl-2-phenoxyphenyl)-4-methylpentanoic acid | Isopropyl substitution | Potentially different biological activity |
| 4-(2-(pyridin-2-yloxy)phenyl)-4-methylpentanoic acid | Pyridine ring inclusion | May exhibit unique pharmacological properties |
This comparative analysis highlights how variations in functional groups can influence biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
